molecular formula C20H24N2 B1619189 Enprazepine CAS No. 47206-15-5

Enprazepine

Cat. No.: B1619189
CAS No.: 47206-15-5
M. Wt: 292.4 g/mol
InChI Key: VXCSCOXOGWUYKK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of enprazepine involves several steps, starting with the preparation of the dibenzazepine core structure. The synthetic route typically includes:

    Step 1: Formation of the dibenzazepine core through a cyclization reaction.

    Step 2: Introduction of the propan-1-amine side chain via a substitution reaction.

    Step 3: Methylation of the amine group to form the final product.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts would be carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Enprazepine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions. Major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives.

Scientific Research Applications

    Chemistry: As a tricyclic compound, enprazepine serves as a model for studying the synthesis and reactivity of dibenzazepines.

    Biology: Research has explored its interactions with biological targets, particularly its potential as an antidepressant.

    Medicine: Although never marketed, this compound’s structure and pharmacological profile have been of interest in the development of new antidepressants.

Mechanism of Action

Enprazepine exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action is similar to other tricyclic antidepressants. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are related to neurotransmitter regulation and mood stabilization.

Comparison with Similar Compounds

  • Amitriptyline
  • Imipramine
  • Nortriptyline
  • Doxepin

These compounds share a similar core structure but differ in their side chains and specific functional groups, leading to variations in their pharmacological effects and therapeutic uses.

Properties

CAS No.

47206-15-5

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

N,N-dimethyl-3-(11-methylidene-6H-benzo[c][1]benzazepin-5-yl)propan-1-amine

InChI

InChI=1S/C20H24N2/c1-16-18-10-5-4-9-17(18)15-22(14-8-13-21(2)3)20-12-7-6-11-19(16)20/h4-7,9-12H,1,8,13-15H2,2-3H3

InChI Key

VXCSCOXOGWUYKK-UHFFFAOYSA-N

SMILES

CN(C)CCCN1CC2=CC=CC=C2C(=C)C3=CC=CC=C31

Canonical SMILES

CN(C)CCCN1CC2=CC=CC=C2C(=C)C3=CC=CC=C31

Origin of Product

United States

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